N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide
Description
N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chromene ring, an oxolane ring, and a carboxamide group
Properties
IUPAC Name |
N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-8-6-16(7-10-20-11-16)17-15(19)13-5-9-21-14-4-2-1-3-12(13)14/h1-4,13,18H,5-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSCCKXYOFGIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C(=O)NC3(CCOC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Oxolane Ring Formation: The oxolane ring can be introduced via a ring-closing reaction involving a diol precursor.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets. The chromene ring can interact with various enzymes or receptors, potentially inhibiting their activity. The oxolane ring and carboxamide group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,4-dihydro-2H-chromene-4-carboxamide: shares similarities with other chromene derivatives and oxolane-containing compounds.
Chromene Derivatives: Compounds such as 3,4-dihydro-2H-chromene-2-carboxamide have similar structures but lack the oxolane ring.
Oxolane-Containing Compounds: Compounds like 3-(2-hydroxyethyl)oxolan-2-one share the oxolane ring but lack the chromene moiety.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
